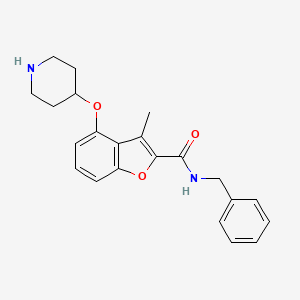
N-benzyl-3-methyl-4-(4-piperidyloxy)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a piperidine ring, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The piperidine ring can be introduced through a cyclization reaction, and the final compound is obtained by coupling the benzofuran and piperidine intermediates under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used in the purification process .
化学反応の分析
Types of Reactions
N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
科学的研究の応用
N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability
作用機序
The mechanism of action of N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known for its ability to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets. Overall, the compound’s effects are mediated through its interactions with key proteins and signaling pathways involved in disease processes .
類似化合物との比較
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.
8-Methoxypsoralen: Another compound used in phototherapy for skin conditions.
Angelicin: Known for its antimicrobial properties.
Uniqueness
N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
特性
分子式 |
C22H24N2O3 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
N-benzyl-3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H24N2O3/c1-15-20-18(26-17-10-12-23-13-11-17)8-5-9-19(20)27-21(15)22(25)24-14-16-6-3-2-4-7-16/h2-9,17,23H,10-14H2,1H3,(H,24,25) |
InChIキー |
DPWZRKPXAIRZCH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C1C(=CC=C2)OC3CCNCC3)C(=O)NCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















